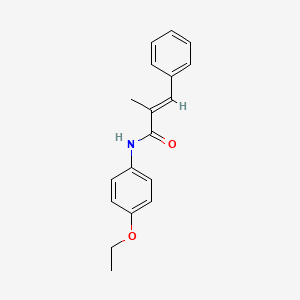
N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DPMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPMC is a pyrazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to involve the modulation of several neurotransmitters such as dopamine, serotonin, and glutamate. This compound has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been found to enhance memory and learning in animal models. This compound has also been found to have anti-inflammatory effects in the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies could investigate the potential applications of this compound in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Furthermore, research could explore the potential use of this compound in combination with other compounds to enhance its neuroprotective and cognitive-enhancing effects.
Méthodes De Synthèse
The synthesis of N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of diphenylmethanol with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of this compound.
Applications De Recherche Scientifique
N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to enhance memory and learning in animal models.
Propriétés
IUPAC Name |
N-benzhydryl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21-16(12-13-19-21)18(22)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXLXRVTKWOXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5465228.png)

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465247.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5465249.png)
![4-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5465250.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]alanine hydrochloride](/img/structure/B5465254.png)
![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)
![1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5465260.png)

![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)
![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)
![[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5465289.png)
![4-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5465298.png)
